molecular formula C20H28N2O3S B2910509 Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone CAS No. 919241-93-3

Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone

Cat. No.: B2910509
CAS No.: 919241-93-3
M. Wt: 376.52
InChI Key: XTUWLCXJYSDFHT-UHFFFAOYSA-N
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Description

Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a complex organic compound with a unique structure that combines cyclohexyl, cyclopentylamino, sulfonyl, and indolinyl ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with an indole derivative, followed by sulfonylation and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.

    Medicine: Research explores its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

  • Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl 3-pyridyl ketone
  • Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl 4-methyl ketone

Comparison: Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-(cyclohexanecarbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-20(15-6-2-1-3-7-15)22-13-12-16-14-18(10-11-19(16)22)26(24,25)21-17-8-4-5-9-17/h10-11,14-15,17,21H,1-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWLCXJYSDFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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